REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]2[CH2:10][CH2:9]2)=[CH:6][N:5]=[C:4]([C:11]#[N:12])[CH:3]=1.[CH3:13][C:14]1([CH2:18][OH:19])[CH2:17][O:16][CH2:15]1>>[CH:8]1([C:7]2[C:2]([O:19][CH2:18][C:14]3([CH3:13])[CH2:17][O:16][CH2:15]3)=[CH:3][C:4]([C:11]#[N:12])=[N:5][CH:6]=2)[CH2:10][CH2:9]1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1C1CC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated (1.73 g, 83%)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=CC(=NC1)C#N)OCC1(COC1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |